1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride
Overview
Description
1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials and utilizes a green oxidation reaction in a microchannel reactor. This approach is suitable for large-scale production and minimizes the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of azetidinones can yield azetidines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used for the reduction of azetidinones.
Substitution: Nucleophilic substitution reactions on the triazole ring can be carried out using reagents such as sodium azide and alkyl halides.
Major Products Formed
Oxidation: Azetidinones
Reduction: Azetidines
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can also bind to metal ions and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring known for its biological activity.
1H-1,2,3-Triazole: A five-membered ring containing three nitrogen atoms, widely used in medicinal chemistry.
Oxetane: A four-membered oxygen-containing ring with similar properties to azetidine.
Uniqueness
1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride is unique due to the combination of both azetidine and triazole rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. The presence of both rings also enhances its potential as a versatile building block for the synthesis of more complex compounds .
Properties
IUPAC Name |
1-(azetidin-3-yl)triazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9(8-7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXOMVYDGYYKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CN=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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